molecular formula C9H9N5O B5832568 N-(5-amino-2-phenyltriazol-4-yl)formamide

N-(5-amino-2-phenyltriazol-4-yl)formamide

Cat. No.: B5832568
M. Wt: 203.20 g/mol
InChI Key: FKHISMZBVFPRHL-UHFFFAOYSA-N
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Description

N-(5-amino-2-phenyltriazol-4-yl)formamide is a heterocyclic compound that features a triazole ring with an amino group and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-phenyltriazol-4-yl)formamide typically involves the reaction of 5-amino-2-phenyl-1,2,3-triazole with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-phenyltriazol-4-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

N-(5-amino-2-phenyltriazol-4-yl)formamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-amino-2-phenyltriazol-4-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This compound’s ability to participate in various chemical reactions and its potential bioactivity make it a valuable molecule for research and development.

Properties

IUPAC Name

N-(5-amino-2-phenyltriazol-4-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-9(11-6-15)13-14(12-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12)(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHISMZBVFPRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)NC=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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